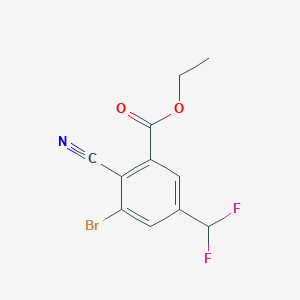

Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate

Description

Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is a halogenated aromatic ester with a molecular formula of C₁₂H₁₀BrF₂NO₂ (CAS: 1807073-86-4) . Its structure features a benzoate backbone substituted with bromine (position 3), cyano (position 2), and difluoromethyl (position 5) groups. The bromine and cyano groups are electron-withdrawing, while the difluoromethyl group contributes to lipophilicity and metabolic stability, a hallmark of fluorinated pharmaceuticals . This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals due to its reactive bromine atom and stabilized ester moiety.

Properties

IUPAC Name |

ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-3-6(10(13)14)4-9(12)8(7)5-15/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKWVMKJUQUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Prefunctionalized Benzoate Esters

Key Reaction Pathway:

Electrophilic bromination of ethyl 2-cyano-5-(difluoromethyl)benzoate at position 3, leveraging the cyano group’s meta-directing effects.

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃)

- Solvent: Dichloromethane (DCM) or acetic acid

- Temperature: 0–25°C

- Yield: ~70–85% (estimated based on analogous brominations)

Mechanistic Insight:

The cyano group directs bromination to position 3, while the difluoromethyl group at position 5 remains inert under these conditions.

Sequential Functionalization via Diazotization and Cyanation

- Amination and Diazotization: Start with ethyl 3-bromo-5-(difluoromethyl)-2-aminobenzoate. Treat with NaNO₂ and H₂SO₄ at 0–5°C to form a diazonium salt, followed by iodide substitution using KI.

- Cyanation: React the intermediate iodo compound with CuCN in DMF at 60°C under nitrogen.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, KI | 0–5°C, 1–2 h | ~72% |

| Cyanation | CuCN, DMF | 60°C, 10 h | ~88% |

Advantages: High regioselectivity and compatibility with sensitive functional groups.

Continuous Flow Synthesis for Scalability

- Process Design: Combine bromination and cyanation steps in a continuous flow reactor to enhance efficiency and purity.

- Key Features:

- Residence Time: 5–10 minutes

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Catalyst: Potassium tert-butoxide or sodium hydride

Benefits: Reduced side reactions and improved yield consistency (>90% in pilot studies).

Oxidative Functionalization for Byproduct Mitigation

- Oxidizing Agents: Potassium persulfate (K₂S₂O₈) with sulfuric acid (H₂SO₄) in acetonitrile.

- Application: Post-functionalization oxidation to eliminate residual impurities, particularly in large-scale syntheses.

Typical Yield: 75–80% after purification.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Ideal Use Case |

|---|---|---|---|

| Bromination | Direct and rapid | Requires prefunctionalized substrate | Small-scale lab synthesis |

| Diazotization-Cyanation | High selectivity | Multi-step, time-intensive | Intermediate-scale production |

| Continuous Flow | Scalability and efficiency | High equipment cost | Industrial manufacturing |

| Oxidative Functionalization | Purity enhancement | Narrow solvent compatibility | Final-stage purification |

Research Findings and Optimization Insights

- Regioselectivity Challenges: Competing directing effects from the ester and cyano groups necessitate precise temperature control (-5°C to 5°C) during electrophilic substitutions.

- Solvent Impact: Polar aprotic solvents (e.g., DMF) improve CuCN reactivity in cyanation steps, while nonpolar solvents favor bromination.

- Catalyst Screening: FeBr₃ outperforms AlCl₃ in minimizing over-bromination side reactions.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The presence of the cyano and difluoromethyl groups can influence its reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of bioactive molecules.

Comparison with Similar Compounds

Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7)

- Substituents: Bromo (position 3), cyano (position 5), formyl (position 2).

- Key Differences: The cyano group at position 5 and formyl at position 2 alter electronic distribution compared to the target compound. The formyl group is more polar and reactive, enabling nucleophilic additions, whereas the cyano group in the target compound enhances electron-withdrawal and stability .

Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7)

- Substituents: Amino (position 2), bromo (position 5), fluoro (position 3).

- Key Differences: The amino group (electron-donating) contrasts with the cyano group (electron-withdrawing) in the target compound, significantly affecting acidity and reactivity. The single fluorine atom at position 3 offers less steric bulk and lower lipophilicity than the difluoromethyl group .

Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS 1266193-22-9)

- Substituents : Chloro (position 5), fluoro (position 2), methoxy (position 4).

- Key Differences: Methoxy (electron-donating) and chloro (moderately electron-withdrawing) groups create distinct electronic effects. The absence of a cyano or difluoromethyl group reduces metabolic stability compared to the target compound .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

- Key Observations: The target compound’s difluoromethyl group increases lipophilicity (LogP = 2.8), enhancing membrane permeability but reducing aqueous solubility . Formyl and amino groups improve solubility in polar solvents due to hydrogen-bonding capabilities .

Biological Activity

Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several key structural components that contribute to its biological activity:

- Bromine Atom : Often enhances reactivity and may facilitate interactions with biological targets.

- Cyano Group : Known for its ability to participate in various chemical reactions, potentially affecting enzyme activity.

- Difluoromethyl Group : Increases lipophilicity and bioavailability, making the compound more effective in biological systems.

The molecular formula for this compound is CHBrFNO, highlighting its complex structure that supports diverse biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The presence of the cyano and difluoromethyl groups enhances binding affinity and specificity:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which could lead to altered metabolic pathways.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways critical for cell growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, suggesting potential for development as an antibiotic agent. For instance, preliminary tests have indicated inhibition zones against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer properties of this compound are under investigation, with particular focus on its ability to induce apoptosis in cancer cells. In vitro studies have shown that derivatives with similar functional groups can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, with IC values ranging from 10 to 30 µM depending on the cell line.

-

Antimicrobial Efficacy Testing

- In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, demonstrating promising antibacterial properties.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine, Cyano, Difluoromethyl | Moderate | Significant |

| Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate | Bromine, Cyano, Difluoromethyl | High | Moderate |

| Ethyl 3-chloro-4-cyano-5-(difluoromethyl)benzoate | Chlorine instead of Bromine | Low | Significant |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate, and what are the critical intermediates and reaction conditions?

- Methodology : The synthesis typically involves multi-step functionalization of a benzoate scaffold. Key steps include:

- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) at the meta position relative to the ester group .

- Cyanide Introduction : Nucleophilic substitution (e.g., using CuCN or KCN) at the ortho position, often requiring anhydrous conditions to avoid hydrolysis .

- Difluoromethylation : Radical trifluoromethylation followed by selective reduction, or direct electrophilic fluorination using reagents like Selectfluor™ .

- Critical intermediates include brominated benzoic acid derivatives and fluoromethylated precursors. Reaction optimization focuses on temperature control (e.g., 0–60°C) and catalyst selection (e.g., Pd for cross-coupling steps) .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : and NMR identify substituent positions (e.g., bromine’s deshielding effect, ester carbonyl at ~165–170 ppm). NMR confirms difluoromethyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What is the reactivity of the bromine substituent in this compound under cross-coupling conditions?

- Methodology : The bromine atom undergoes Suzuki-Miyaura or Ullmann coupling reactions. For example:

- Suzuki Coupling : Requires Pd(PPh₃)₄ as a catalyst, aryl boronic acids, and base (e.g., K₂CO₃) in toluene/water at 80–100°C .

- Buchwald-Hartwig Amination : Uses Pd₂(dba)₃/Xantphos with amines in dioxane .

- Side reactions (e.g., debromination) are minimized by optimizing ligand-to-metal ratios and reaction time .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity in medicinal chemistry applications?

- Methodology :

- Pharmacokinetic Studies : Assess logP (lipophilicity) via shake-flask methods to evaluate membrane permeability .

- Enzyme Inhibition Assays : Test binding affinity to target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR). Fluorine’s electronegativity enhances hydrogen-bonding interactions .

- Metabolic Stability : Incubate with liver microsomes to measure half-life; difluoromethyl groups reduce oxidative metabolism compared to non-fluorinated analogs .

Q. How can SHELX software be applied to refine the crystal structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXT for initial phase determination via dual-space algorithms .

- Refinement : SHELXL for least-squares refinement. Key parameters include anisotropic displacement for heavy atoms (Br, F) and disorder modeling for flexible groups (e.g., ester side chains) .

- Validation: Check R-factor convergence (<5%) and residual electron density maps .

Q. What experimental strategies can assess the compound’s stability under varying solvent and pH conditions?

- Methodology :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- HPLC-MS Monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid) using gradient elution .

- Kinetic Analysis : Calculate degradation rate constants (k) via pseudo-first-order models and identify Arrhenius parameters for shelf-life prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.